Sitravatinib

Overview

Description

Sitravatinib is an experimental drug primarily developed for cancer treatment. It is a small molecule inhibitor of multiple tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. This compound is being developed by Mirati Therapeutics and is currently undergoing clinical trials for various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and liposarcoma .

Mechanism of Action

Target of Action

Sitravatinib, also known as MGCD516, is a small molecule inhibitor that targets multiple tyrosine kinases . It primarily targets the TAM family receptors (TYRO3, AXL, MERTK), split kinase family receptors (vascular endothelial growth factor receptor 2 [VEGF-R2], MET, RET, and KIT) . These receptors play a crucial role in various cellular processes, including cell proliferation, apoptosis, and migration .

Mode of Action

This compound interacts with its targets by inhibiting their activity, which leads to a series of changes in the cell. This results in a less immunosuppressive TME, potentially improving the efficacy of immune checkpoint inhibitors .

Biochemical Pathways

The inhibition of the targeted tyrosine kinases by this compound affects several biochemical pathways. For instance, the inhibition of VEGFR2 reduces Tregs and MDSCs . Targeting KIT depletes MDSCs . These changes release the brakes for the expansion of CD8+ T cells via PD-1 inhibition . Targeting MERTK and Axl shifts TAM type to M1 . M1 macrophages secrete cytokines that enhance the immune response .

Pharmacokinetics

In terms of pharmacokinetics, this compound is orally administered .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the proliferation of VEGFR TKI-resistant cells . It also induces DNA damage and cellular senescence . Interestingly, this compound has been observed to induce a novel cell death phenotype, which differs from previously reported programmed death patterns such as apoptosis, pyroptosis, ferroptosis, and necrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment plays a significant role in the action of this compound . The presence of immune-suppressive myeloid and lymphoid cells in tumors, including MDSCs, immune-suppressive macrophages, Tregs, and immature DCs, can affect the efficacy of this compound . These cells express multiple cell surface receptors that stimulate their recruitment into the tumor microenvironment and promote the production of immune-suppressive cytokines .

Biochemical Analysis

Biochemical Properties

Sitravatinib is a broad-spectrum tyrosine kinase inhibitor (TKI) that interacts with multiple enzymes and proteins . It has been found to inhibit the transport function of ATP-binding cassette super-family G member 2 (ABCG2), a protein that plays a critical role in mediating multidrug resistance . This compound blocks the efflux function mediated by ABCG2, thereby increasing the intracellular concentration of anticancer drugs .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, induces cell cycle arrest and apoptosis in FLT3 -ITD AML cell lines . It also effectively inhibits GBM invasive and induces DNA damage and cellular senescence .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of FLT3 and its downstream pathways . It also binds to the human ABCG2 model, blocking the efflux function mediated by ABCG2 . This results in an increased intracellular concentration of anticancer drugs .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. For instance, in a study involving patients with locally advanced clear cell renal cell carcinoma, changes in the tumor microenvironment were observed, resulting in an immunologically active tumor by the time of surgery .

Dosage Effects in Animal Models

In animal models, this compound has shown a better therapeutic effect than gilteritinib in MOLM13 xenograft model and BaF3- FLT3 -ITD model

Metabolic Pathways

This compound is involved in several metabolic pathways. It targets key receptors involved in clear cell renal cell carcinoma (ccRCC) biology including the vascular endothelial growth factor receptor (VEGFR) family, c-MET, and the TAM (TYRO3, AXL, and MER) family .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to block the efflux function mediated by ABCG2, thereby increasing the intracellular concentration of anticancer drugs .

Subcellular Localization

This compound does not alter the subcellular localization of ABCG2

Preparation Methods

The synthesis of sitravatinib involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .

Chemical Reactions Analysis

Sitravatinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

Sitravatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various biological targets.

Biology: It is used to investigate the role of tyrosine kinases in cell signaling pathways and their impact on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: this compound is being evaluated in clinical trials for its potential to treat various types of cancer, including non-small cell lung cancer, renal cell carcinoma, and liposarcoma. .

Comparison with Similar Compounds

Sitravatinib is unique among tyrosine kinase inhibitors due to its broad spectrum of activity against multiple targets. Similar compounds include:

Sunitinib: Another multi-targeted tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Axitinib: A selective inhibitor of VEGFRs used for the treatment of advanced renal cell carcinoma.

Cabozantinib: Inhibits multiple tyrosine kinases, including VEGFRs and MET, and is used for the treatment of medullary thyroid cancer and renal cell carcinoma. Compared to these compounds, this compound has shown potential in overcoming resistance to other therapies and enhancing the efficacy of immune checkpoint inhibitors

Biological Activity

Sitravatinib, a selective receptor tyrosine kinase (RTK) inhibitor, has garnered attention for its potential in treating various solid tumors. This article delves into the biological activity of this compound, examining its mechanisms, clinical efficacy, safety profile, and relevant case studies.

This compound (MGCD516) primarily targets a spectrum of RTKs, including:

- TAM family receptors : TYRO3, AXL, MERTK

- Split kinase family receptors : VEGFR2, MET, RET, KIT

These receptors are implicated in oncogenesis and tumor microenvironment modulation. This compound's inhibition of these kinases can lead to reduced tumor proliferation and altered immune responses within the tumor microenvironment, potentially enhancing the efficacy of other therapeutic agents such as immune checkpoint inhibitors (CPIs) .

Clinical Efficacy

The clinical activity of this compound has been evaluated through multiple studies, primarily focusing on patients with advanced solid tumors. Key findings include:

- Phase 1/1b Studies : In a first-in-human study involving 193 patients with advanced solid tumors, the overall objective response rate (ORR) was reported at 11.8%, with a notable 13.2% in non-small cell lung cancer (NSCLC) patients. The maximum tolerated dose was established at 150 mg daily .

- Combination Therapy : The MRTX-500 Phase 2 trial assessed this compound in combination with nivolumab in NSCLC patients who had progressed on previous therapies. The ORR was 11.4% for those with no prior clinical benefit from CPIs and reached 25% in CPI-naive patients .

Safety Profile

This compound has demonstrated a manageable safety profile across clinical trials:

- Adverse Events : The most common treatment-related adverse events (TRAEs) included diarrhea (61.1%), fatigue (50.4%), and hypertension (46.9%). Serious adverse events were reported in approximately 53.4% of patients .

- Dose Limitation : In phase 1 trials, dose-limiting toxicities were observed primarily at higher doses (200 mg), leading to the establishment of a recommended dose of 120 mg for further studies .

Case Study 1: NSCLC with RET Rearrangement

A subset of patients with RET-rearranged NSCLC showed an ORR of 21.1%. However, this did not significantly differ from the null hypothesis indicating limited efficacy across broader molecular alterations .

Case Study 2: Advanced Well-Differentiated Liposarcoma

In a phase II trial focusing on well-differentiated/dedifferentiated liposarcoma (WD/DD LPS), this compound exhibited clinical activity in select patients. Tumor biopsy analyses revealed heterogeneous RTK activation, suggesting that specific RTK profiles may predict response to this compound .

Summary Table of Clinical Findings

| Study | Population | Dose | Objective Response Rate | Common Adverse Events |

|---|---|---|---|---|

| Phase 1/1b | Advanced solid tumors | 10-200 mg | 11.8% overall; 13.2% NSCLC | Diarrhea, Fatigue, Hypertension |

| MRTX-500 | CPI-experienced NSCLC | 120 mg | 11.4% NPCB; 25% CPI-naive | Grade ≥3 TRAEs in 58.3% |

| WD/DD LPS Trial | WD/DD LPS patients | Not specified | Clinical activity noted | Heterogeneous RTK activation |

Properties

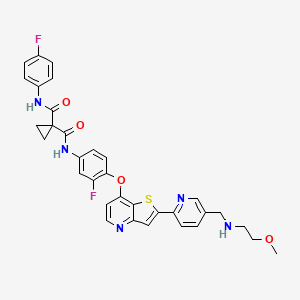

IUPAC Name |

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAVZAAODLTUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29F2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100124 | |

| Record name | Sitravatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123837-84-2 | |

| Record name | N-[3-Fluoro-4-[[2-[5-[[(2-methoxyethyl)amino]methyl]-2-pyridinyl]thieno[3,2-b]pyridin-7-yl]oxy]phenyl]-N′-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123837-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitravatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1123837842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sitravatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sitravatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-fluoro-4-((2-(5-(((2-methoxyethyl)amino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-N-phenylcyclopropane-1,1-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SITRAVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWG62Q1VTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.